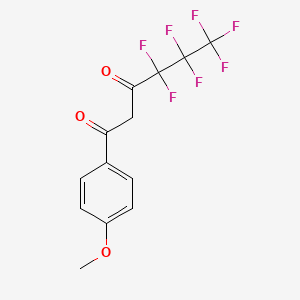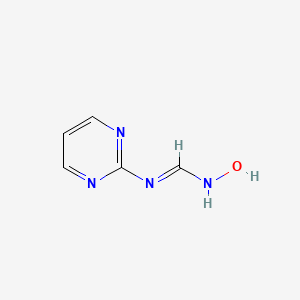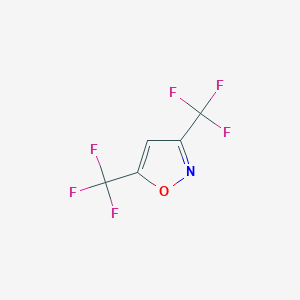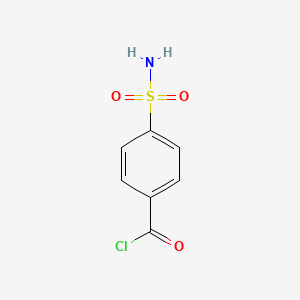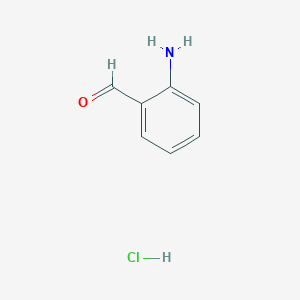
1-Bromo-2,3,4-trifluoro-5-iodobenzene
Overview
Description
1-Bromo-2,3,4-trifluoro-5-iodobenzene is a chemical compound with the CAS Number: 530145-57-4 . It has a molecular weight of 336.88 and its IUPAC name is 1-bromo-2,3,4-trifluoro-5-iodobenzene . It is typically in liquid form .
Molecular Structure Analysis
The InChI code for 1-Bromo-2,3,4-trifluoro-5-iodobenzene is 1S/C6HBrF3I/c7-2-1-3(11)5(9)6(10)4(2)8/h1H . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
1-Bromo-2,3,4-trifluoro-5-iodobenzene is a liquid .Scientific Research Applications
Synthesis of Benzofurans
1-Bromo-2-iodobenzenes, closely related to 1-Bromo-2,3,4-trifluoro-5-iodobenzene, have been utilized in the CuI-catalyzed synthesis of benzofurans. This process involves intermolecular C-C bond formation followed by intramolecular C-O bond formation, yielding benzofurans with various substituents (Lu, Wang, Zhang, & Ma, 2007).
Precursors for Organic Transformations
1,2-Dibromobenzenes, which include compounds like 1-Bromo-2,3,4-trifluoro-5-iodobenzene, are valuable precursors in organic transformations, particularly in reactions involving the formation of benzynes. They serve as intermediates in various synthetic sequences including bromination, ortho-metalation, and halogen/metal permutations (Diemer, Leroux, & Colobert, 2011).
Electrochemical Fluorination Studies
The compound has been studied in the context of electrochemical fluorination of halobenzenes. Such studies provide insights into the formation mechanisms of various fluorinated compounds during electrolysis, revealing key aspects of the reaction process and the nature of the by-products formed (Horio, Momota, Kato, Morita, & Matsuda, 1996).
Carbon-Heteroatom Bond Cleavage
Research on the electrochemical reductive cleavage of carbon–iodine bonds in halogen-substituted benzenes like 5-bromo-1,3-dichloro-2-iodobenzene, closely related to 1-Bromo-2,3,4-trifluoro-5-iodobenzene, has provided insights into the mechanistic aspects of these reactions. This includes studies on the existence of transient species during these electrochemical processes (Prasad & Sangaranarayanan, 2004).
Fluoroalkylation Reactions
The compound has potential applications in fluoroalkylation reactions. Studies have explored the reactivity of α,α-difluoroalkyl copper species in the fluoroalkylation of iodobenzenes, demonstrating the crucial role of the R substituent in these reactions (Zhu, Ni, Gao, & Hu, 2015).
properties
IUPAC Name |
1-bromo-2,3,4-trifluoro-5-iodobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrF3I/c7-2-1-3(11)5(9)6(10)4(2)8/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDSXBAZXMUXSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1I)F)F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrF3I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,3,4-trifluoro-5-iodobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









